![molecular formula C28H44NOPS B2389075 2,4,6-tritert-butyl-N-[methoxy-(2,4,6-trimethylphenyl)phosphinothioyl]aniline CAS No. 146065-32-9](/img/structure/B2389075.png)
2,4,6-tritert-butyl-N-[methoxy-(2,4,6-trimethylphenyl)phosphinothioyl]aniline
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reactivity of 2,4,6-tri-tert-butyl-N-methylaniline with alkyl iodides under high pressure has been reported .Chemical Reactions Analysis
The reactivity of 2,4,6-tri-tert-butyl-N-methylaniline with alkyl iodides under high pressure has been reported . This suggests that the compound could participate in similar reactions.Scientific Research Applications
- NHCs with N-mesityl substitution exhibit enhanced reactivity compared to those lacking ortho-substituted aromatics. The N-mesityl group renders the initial addition of the NHC to the aldehyde irreversible, accelerating the formation of the Breslow intermediate .
- In the redox esterification of cinnamaldehyde with methanol, N-mesityl-substituted triazolium precatalysts lead to complete conversion even without added base. This reaction exemplifies the activity of N-mesityl-substituted carbenes in NHC-catalyzed reactions of enals .
Catalysis in Organic Synthesis
Redox Esterification
properties
IUPAC Name |
2,4,6-tritert-butyl-N-[methoxy-(2,4,6-trimethylphenyl)phosphinothioyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44NOPS/c1-18-14-19(2)25(20(3)15-18)31(32,30-13)29-24-22(27(7,8)9)16-21(26(4,5)6)17-23(24)28(10,11)12/h14-17H,1-13H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWWFUVITBQVJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(=S)(NC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44NOPS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-tritert-butyl-N-[methoxy-(2,4,6-trimethylphenyl)phosphinothioyl]aniline |
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